molecular formula C21H25N3O4 B13049731 Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Cat. No.: B13049731
M. Wt: 383.4 g/mol
InChI Key: PDZFTTORPTWXKF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminomethyl and dibenzyl groups play a crucial role in its binding affinity and activity . detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C21H25N3O4/c22-13-19-14-23(20(25)27-15-17-7-3-1-4-8-17)11-12-24(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19H,11-16,22H2

InChI Key

PDZFTTORPTWXKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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